5,6-Diaminonicotinamide
Overview
Description
5,6-Diaminonicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of two amino groups attached to the 5th and 6th positions of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diaminonicotinamide typically involves the nitration of nicotinamide followed by reduction and amination. One common method starts with the nitration of nicotinamide to produce 5,6-dinitronicotinamide. This intermediate is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Diaminonicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted nicotinamide derivatives.
Scientific Research Applications
5,6-Diaminonicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Research has explored its potential as an anti-cancer agent and in the treatment of autoimmune diseases due to its ability to inhibit specific kinases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,6-Diaminonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. By binding to these targets, this compound can modulate their activity and influence various biological processes.
Comparison with Similar Compounds
Similar Compounds
4,6-Diaminonicotinamide: Similar in structure but with amino groups at the 4th and 6th positions.
2,4-Diaminopyrimidine: Contains a pyrimidine ring with amino groups at the 2nd and 4th positions.
4-Anilinoquinazoline: A quinazoline derivative with an aniline group at the 4th position.
Uniqueness
5,6-Diaminonicotinamide is unique due to the specific positioning of its amino groups, which imparts distinct chemical and biological properties. This positioning allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.
Biological Activity
5,6-Diaminonicotinamide (also known as 6-aminonicotinamide or 6-AN) is a derivative of niacin that has garnered attention for its potential biological activities, particularly in cancer therapy and antiviral applications. This article reviews the biological activity of 6-AN, focusing on its mechanisms of action, effects on cellular metabolism, and implications in various disease models.
6-AN primarily acts as an inhibitor of the pentose phosphate pathway (PPP) by targeting glucose-6-phosphate dehydrogenase (G6PD), a crucial enzyme in this metabolic pathway. The inhibition of G6PD leads to reduced NADPH production, which is essential for cellular antioxidant defense and biosynthetic processes. This metabolic disruption can induce oxidative stress and apoptosis in cancer cells.
Key Findings:
- Cytotoxicity in Cancer Cells : Studies have shown that treatment with 6-AN leads to significant cytotoxic effects in various cancer cell lines, including lung cancer (A549 and H460) and leukemia cells. The compound induces apoptosis through increased reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress .
- Antiviral Activity : In addition to its anticancer properties, 6-AN has demonstrated antiviral effects against hepatitis B virus (HBV). It reduces the production of hepatitis B surface antigen (HBsAg) and inhibits HBV RNA transcription, suggesting its potential as a therapeutic agent for HBV infection .
Table 1: Summary of Biological Activities
Case Studies
-
Lung Cancer Treatment :
In a study examining the effects of 6-AN on lung cancer cell lines, it was found that treatment with varying concentrations led to a dose-dependent reduction in cell viability. The compound not only decreased glucose consumption but also reduced lactate production, indicating a shift in metabolic activity towards apoptosis rather than proliferation . -
Hepatitis B Virus Inhibition :
Research involving HBV-transgenic mice demonstrated that 6-AN significantly decreased HBsAg levels. The mechanism involved downregulation of transcription factors that promote HBV replication, highlighting the compound's potential as a novel antiviral agent . -
Leukemia Sensitization :
A combination therapy study revealed that 6-AN could sensitize leukemia lymphocytes to conventional chemotherapeutic agents such as doxorubicin. This was characterized by enhanced apoptosis without affecting normal lymphocytes, suggesting a selective cytotoxic profile that could be beneficial in clinical settings .
Properties
IUPAC Name |
5,6-diaminopyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,7H2,(H2,8,10)(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKROJSBJXOUAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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